molecular formula C25H30N4O2S B560454 N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-(thiazol-4-yl)benzamide CAS No. 1580000-17-4

N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-(thiazol-4-yl)benzamide

Cat. No.: B560454
CAS No.: 1580000-17-4
M. Wt: 450.601
InChI Key: RGWFVVKSJUSKTE-UHFFFAOYSA-N
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Description

“N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide” is a N-phenyl piperazine analog. It has been shown to have high affinity and selectivity for dopamine D(3) receptors versus dopamine D(2) receptors . This compound is also known as WC-10 .


Chemical Reactions Analysis

In the studies conducted, WC-10 was used as a radioligand for binding studies. It was found that WC-10 binds with a 66-fold higher affinity to human HEK D(3) than HEK D(2L) receptors, with a dissociation constant (K(d)) of 1.2 nM at HEK D(3) receptors .

Scientific Research Applications

Receptor Binding and Selectivity

Structure-Affinity Relationship Study on N-[4-[4-(2-Methoxyphenyl)Piperazin-1-Yl]Butyl]-4-(1,3-Thiazol-4-Yl)Benzamide as Potent and Selective Dopamine D(3) Receptor Ligands Research has shown that N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide derivatives have been explored for their affinity and selectivity towards dopamine D3 receptors. Structural modifications to this compound have led to the identification of variants with moderate to high affinity for D3 receptors. The research highlights the potential of these compounds as selective ligands for dopamine D3 receptors, indicating their applicability in exploring the D3 receptor's role in neurological and psychiatric disorders (Leopoldo et al., 2002).

Metabolic Pathway Analysis

Identification of Metabolites of N-[4-[4-(2-Methoxyphenyl)Piperazin-1-Yl]Butyl]-4-(1,3-Thiazol-4-Yl)Benzamide Another study focused on identifying the metabolic pathway of KRO-105714, a 1,3-thiazole derivative related to N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide. Using high-resolution mass spectroscopy, researchers identified four metabolites of KRO-105714, revealing insights into the compound's metabolic process in human liver microsomes. This study provides a basis for understanding the metabolism of related compounds and their potential therapeutic applications (Song et al., 2014).

Radioactive Labeling for PET Imaging

Synthesis and Radiolabeling of N-[4-[4-(2-[11C]Methoxyphenyl)Piperazin-1-Yl]Butyl]Benzo[b]Thiophene-2-Carboxamide - A Potential Radiotracer for D3 Receptor Imaging with PET FAUC346, a compound structurally related to N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide, was synthesized and radiolabeled for potential use as a radiotracer in positron emission tomography (PET) for imaging D3 receptors. The study detailed the synthesis process and evaluated the compound's pharmacological profile, indicating its potential utility in neuroimaging (Kuhnast et al., 2006).

Mechanism of Action

Target of Action

The primary target of OS-3-106 is the Dopamine D3 receptor (D3R) . The D3R is a G protein-coupled receptor that plays a crucial role in the central nervous system. It is involved in a variety of neurological processes, including mood, reward, addiction, and movement.

Mode of Action

OS-3-106 acts as a selective agonist for the D3R . It binds with high affinity (Ki = 0.2 nM) at the D3R . As an agonist, it mimics the action of dopamine, the natural ligand for D3R, leading to the activation of the receptor and subsequent intracellular signaling pathways.

Biochemical Pathways

Activation of D3R typically inhibits the production of cyclic adenosine monophosphate (cAMP), thereby affecting downstream signaling pathways involved in various physiological processes .

Pharmacokinetics

It is known that os-3-106 is capable of penetrating the blood-brain barrier (bbb), which is crucial for its activity in the central nervous system .

Result of Action

The molecular and cellular effects of OS-3-106’s action are likely to be diverse, given the wide range of processes regulated by D3R. Its activation can lead to changes in neuronal activity and neurotransmission, potentially influencing behaviors associated with the dopaminergic system, such as mood and reward. It has been suggested that OS-3-106 can be used for psychoactivator addiction research .

Biochemical Analysis

Biochemical Properties

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to dopamine D3 receptors, acting as an antagonist . This interaction is significant as it influences the receptor’s activity, potentially affecting neurological functions and disorders.

Cellular Effects

The effects of N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with dopamine D3 receptors can alter signaling pathways involved in emotional and cognitive functions . Additionally, it may impact gene expression related to these pathways, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to dopamine D3 receptors, inhibiting their activity . This inhibition can lead to changes in gene expression and enzyme activity, further influencing cellular processes. The compound’s ability to bind to these receptors with high affinity and selectivity underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its degradation can lead to a decrease in efficacy

Dosage Effects in Animal Models

The effects of N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant adverse reactions. At higher doses, toxic or adverse effects may be observed . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and overall activity. These interactions can affect metabolic flux and metabolite levels, further impacting the compound’s efficacy and safety . Understanding these metabolic pathways is essential for optimizing its use in therapeutic settings.

Transport and Distribution

The transport and distribution of N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide within cells and tissues are critical factors that determine its effectiveness. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence its localization and accumulation within specific tissues, thereby affecting its overall activity and therapeutic potential.

Subcellular Localization

The subcellular localization of N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Properties

IUPAC Name

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2S/c1-31-24-7-3-2-6-23(24)29-16-14-28(15-17-29)13-5-4-12-26-25(30)21-10-8-20(9-11-21)22-18-32-19-27-22/h2-3,6-11,18-19H,4-5,12-17H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWFVVKSJUSKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC=C(C=C3)C4=CSC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does OS-3-106 interact with dopamine receptors and what are the downstream effects?

A1: OS-3-106 acts as a partial agonist at dopamine D3 receptors (D3R) with a high selectivity over D2 receptors (D2R) []. This means it binds to D3Rs and partially activates them, but with less efficacy than the endogenous ligand dopamine. This partial agonism likely contributes to its effects on reducing cocaine self-administration. By partially stimulating D3Rs, OS-3-106 may help to normalize dopamine signaling pathways that are disrupted in cocaine addiction.

  • Reduced cocaine self-administration: It decreased both the number of cocaine infusions taken and the rate of responding for cocaine in a dose-dependent manner []. This suggests a reduction in the rewarding effects of cocaine.
  • Impacted cocaine and sucrose reinforcement: In a multiple-variable interval schedule, OS-3-106 decreased response rates for both cocaine and sucrose reinforcement, indicating a potential decrease in the motivation to work for rewards in general [].
  • Showed selectivity for D3R-mediated behavior: It attenuated yawning induced by low doses of the D3R agonist 7-OH-DPAT, but not the yawning induced by higher doses, which is thought to be mediated by D2Rs [].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.